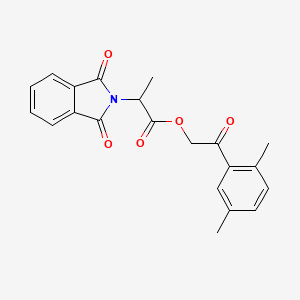![molecular formula C18H22O5 B3980191 ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B3980191.png)
ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
Overview
Description
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic compound that has gained significant attention due to its potential applications in scientific research. It is a member of the coumarin family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in drug development.
Future Directions
There are several future directions for the research of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate. One direction is to further investigate its potential applications as a drug candidate for the treatment of Alzheimer's disease. Another direction is to study its effects on other diseases that involve oxidative stress and inflammation, such as cancer and diabetes. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its fluorescent properties and antioxidant and anti-inflammatory effects make it a useful probe for the detection of metal ions and a potential drug candidate for the treatment of Alzheimer's disease. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Scientific Research Applications
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has also been studied for its antioxidant and anti-inflammatory properties. Additionally, it has been used as a potential drug candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-14(18(20)21-7-2)22-15-9-8-13-10(3)11(4)17(19)23-16(13)12(15)5/h8-9,14H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBOUFFOTNQQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3980108.png)
![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3980124.png)
![1-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3980131.png)

![1-[4-(2-cyclopenten-1-yl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3980139.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3980147.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980157.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![N-isopropyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3980169.png)
![2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)